molecular formula C15H21ClN2 B3333216 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride CAS No. 950818-28-7

4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride

Cat. No. B3333216
CAS RN: 950818-28-7
M. Wt: 264.79 g/mol
InChI Key: PYPPENBDXAWXJC-UHFFFAOYSA-N
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Description

4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2 and its molecular weight is 264.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

Several studies have explored the antimicrobial properties of compounds related to the diazepinoquinoline family. Al-Hiari et al. (2008) synthesized derivatives of this compound, demonstrating significant antibacterial activity, particularly against Gram-positive strains such as S. aureus and B. subtilis. They also displayed notable antifungal activity against C. albicans. Kumar et al. (2003) and Nandhakumar et al. (2007) also confirmed the antibacterial and antifungal properties of diazepinoquinoline derivatives, adding evidence of their potential in antimicrobial applications (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008) (Kumar, Suresh, & Mohan, 2003) (Nandhakumar, Suresh, Jude, Rajesh Kannan, & Mohan, 2007).

Synthesis and Structural Studies

Kim et al. (1990) and Kim et al. (1999) investigated the synthesis of diazepinoquinoline derivatives through various chemical reactions, providing insights into the structural aspects and potential modifications of these compounds for various applications. This research contributes to the understanding of the chemical properties and synthesis pathways of diazepinoquinoline-related compounds (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990) (Kim & Jeong, 1999).

Application in CNS Targeted Research

Dunlop et al. (2011) discussed the potential applicationof a specific derivative of diazepinoquinoline, vabicaserin, as a selective 5-hydroxytryptamine 2C receptor agonist. This compound has been studied for its potential in targeting disorders related to the central nervous system (CNS), highlighting the significance of diazepinoquinoline derivatives in neurological research (Dunlop, Watts, Barrett, Coupet, Harrison, Mazandarani, Nawoschik, Pangalos, Ramamoorthy, Schechter, Smith, Stack, Zhang, & Rosenzweig-Lipson, 2011).

Anti-inflammatory Activity

Wen et al. (2015) synthesized and evaluated a variety of quinoline derivatives, including those related to the diazepinoquinoline structure, for their anti-inflammatory properties. Their studies demonstrated significant anti-inflammatory effects, suggesting the potential therapeutic application of these compounds in treating inflammatory conditions (Wen, Wang, Liu, Gong, & Quan, 2015).

properties

IUPAC Name

7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPENBDXAWXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride
Reactant of Route 2
4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride
Reactant of Route 4
4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride
Reactant of Route 5
4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride
Reactant of Route 6
4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride

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